molecular formula C10H11NO3 B13324170 5-Hydroxy-2-methylindoline-3-carboxylic acid

5-Hydroxy-2-methylindoline-3-carboxylic acid

Cat. No.: B13324170
M. Wt: 193.20 g/mol
InChI Key: TWDNNNYISPOHEP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylindoline-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in good yields.

Industrial Production Methods

Industrial production methods for indole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylindoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Hydroxy-2-methylindoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylindoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist to specific receptors, modulating cellular responses. The compound’s effects are mediated through its ability to influence signaling pathways, such as those involving nuclear receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.

    3-Indoleacrylic acid: Known for its antimicrobial properties.

Uniqueness

5-Hydroxy-2-methylindoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-hydroxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-5,9,11-12H,1H3,(H,13,14)

InChI Key

TWDNNNYISPOHEP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1)C=CC(=C2)O)C(=O)O

Origin of Product

United States

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